molecular formula C17H15BrN2O2 B2745743 2-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 362601-63-6

2-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Cat. No.: B2745743
CAS No.: 362601-63-6
M. Wt: 359.223
InChI Key: USFASTYDEPWQLE-UHFFFAOYSA-N
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Description

2-Bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a benzamide derivative characterized by a bromine substituent at the 2-position of the benzoyl group and a 3-(2-oxopyrrolidin-1-yl)phenyl moiety attached to the amide nitrogen.

Properties

IUPAC Name

2-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O2/c18-15-8-2-1-7-14(15)17(22)19-12-5-3-6-13(11-12)20-10-4-9-16(20)21/h1-3,5-8,11H,4,9-10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USFASTYDEPWQLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves a multi-step process:

    Bromination: The initial step often involves the bromination of a suitable benzamide precursor. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Amidation: The brominated intermediate is then subjected to amidation with 3-(2-oxopyrrolidin-1-yl)aniline. This step usually requires a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of 2-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution (S_NAr) reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura and Heck reactions, forming new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Typical reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide has diverse applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, enabling the construction of complex molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism by which 2-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide exerts its effects involves its interaction with specific molecular targets. The bromine atom and the amide group play crucial roles in binding to enzymes or receptors, modulating their activity. The pyrrolidinone moiety may also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and properties of 2-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide with structurally related benzamides:

Compound Name Substituents on Amide Nitrogen Halogen/Functional Groups Key Properties
2-Bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide 3-(2-Oxopyrrolidin-1-yl)phenyl Bromine (C2) Lactam ring enables N,O-bidentate coordination; high hydrogen-bonding capacity
2-Bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide 2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl Bromine (C2) Pyrazole ring introduces aromaticity; stabilized by electrostatic interactions
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 2-Hydroxy-1,1-dimethylethyl Methyl (C3) N,O-bidentate directing group; used in C–H functionalization reactions
2-Chloro-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide 2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl Chlorine (C2) Reduced steric bulk compared to bromine; similar stabilization via hydrogen bonds

Electronic and Computational Insights

For instance:

  • Bromine vs. Chlorine : The bromine atom in the target compound increases molecular polarizability and van der Waals interactions compared to its chloro analog, as evidenced by lower LUMO energies (−1.92 eV vs. −1.78 eV) .
  • Lactam vs. Pyrazole : The 2-oxopyrrolidinyl group in the target compound exhibits stronger hydrogen-bonding interactions (e.g., N–H···O=C) compared to the pyrazole ring, which primarily engages in π-π stacking .

Hydrogen-Bonding and Stabilization

  • Target Compound: The lactam ring’s carbonyl oxygen acts as a hydrogen-bond acceptor, while the amide N–H serves as a donor. This dual functionality enhances crystal packing efficiency and stability in solvents .
  • Pyrazole Derivatives : The pyrazole ring’s N–H group forms weaker hydrogen bonds but stabilizes the molecule via resonance-assisted interactions, as observed in X-ray crystallography .

Biological Activity

2-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a compound of interest in medicinal chemistry, particularly due to its structural features that suggest potential biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Overview

The compound features a bromine atom attached to a benzamide structure with a pyrrolidinone ring linked to a phenyl group. The unique combination of these functional groups is believed to influence its biological properties significantly.

The proposed mechanism of action for 2-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide involves interactions with specific molecular targets, such as enzymes and receptors. The bromine atom and the pyrrolidinone ring enhance its binding affinity and specificity, potentially modulating various biological pathways through inhibition or activation of target proteins.

Antimicrobial Activity

Preliminary studies suggest that 2-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide may exhibit antimicrobial properties. Testing against model organisms like Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative) is recommended to establish its minimum inhibitory concentration (MIC) values, which are critical for assessing its efficacy in combating bacterial infections .

Enzyme Inhibition

Research indicates that the compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been suggested that similar benzamide derivatives can affect nicotinamide adenine dinucleotide kinase (NADK), leading to reduced levels of NADP and NADPH, which are crucial for cellular metabolism . This suggests a potential role in cancer therapy by downregulating enzymes that promote cell growth.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into potential applications for 2-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide:

  • Inhibition of DHFR : A study on related benzamide derivatives demonstrated their ability to inhibit dihydrofolate reductase (DHFR), an essential enzyme in DNA synthesis. The inhibition was linked to the structural characteristics similar to those found in 2-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide .
  • Neuroprotective Effects : Compounds with similar structural motifs have been studied for their neuroprotective effects, indicating that 2-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide may also have applications in treating neurodegenerative diseases.

Comparative Analysis

To better understand the unique properties of 2-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide, it is useful to compare it with similar compounds:

Compound NameKey FeaturesBiological Activity
2-bromo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamideDifferent substitution patternPotential enzyme inhibition
3-bromo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamideVarying bromine positionNeuroprotective properties
2-bromo-N-[3-(2-oxopyrrolidin-1-yl)methyl]benzamideSimilar functional groupsAntimicrobial activity

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